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Compound of Interest

Compound Name: Orellanine

Cat. No.: B1677459 Get Quote

Disclaimer: Orellanine is a highly toxic compound and should only be handled by trained

professionals in a controlled laboratory setting with appropriate personal protective equipment.

The following information is for research and informational purposes only.

Orellanine, a bipyridine N-oxide mycotoxin found in certain species of Cortinarius mushrooms,

is a potent nephrotoxin.[1] Its unique structure and biological activity have made it a subject of

interest for total synthesis and the development of derivatives, particularly for its potential

applications in areas like cancer research.[2][3]

Overview of Orellanine Synthesis
The total synthesis of orellanine has been accomplished through various routes since its first

reported synthesis by Dehmlow and Schulz in 1985.[1][2][3] A common strategy involves the

synthesis of a protected 3,3′,4,4′-tetrahydroxy-2,2′-bipyridyl core, followed by demethylation

and N-oxidation.[2][3][4]

A key step in many syntheses is the homo-coupling of halopyridine precursors, often mediated

by nickel-phosphine complexes, to form the bipyridine backbone.[4] Subsequent modifications,

including demethylation and oxidation of the pyridine nitrogens, lead to the final orellanine
structure.[4]
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Several synthetic approaches have been developed, with variations in starting materials,

protecting groups, and the order of reaction steps. These differences can significantly impact

the overall yield and the types of derivatives that can be produced.

Table 1: Comparison of Selected Orellanine Synthesis Strategies

Method
Starting

Material
Key Steps Overall Yield Reference

Dehmlow and

Schulz (1985)
3-aminopyridine

Ten-step

synthesis
<0.5% [1][2][3]

Tiecco et al.

(1986)

3-

hydroxypyridine

Nine-step

synthesis

including Ni-

phosphine

mediated homo-

coupling,

demethylation,

and N-oxidation

3.9% [1][2][3]

Trécourt et al.

(1993)

4-

methoxypyridine

Metalation

technique to

improve yield of

orelline (the

deoxygenated

precursor)

15% (for orelline) [2][3]

The synthesis of derivatives often involves modifying the substituents on the pyridine rings. For

instance, the use of a trimethylsilylethoxymethyl (SEM) protecting group has allowed for the

differential introduction of substituents at the 4- and 4′-positions, enabling the creation of

asymmetrical orelline derivatives.[2][3]

Experimental Protocols
The following are generalized protocols based on published synthetic routes. Researchers

should consult the primary literature for detailed experimental conditions and characterization

data.
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Protocol 1: Nickel-Phosphine Mediated Homo-coupling of a Halopyridine Precursor (General

Procedure based on Tiecco et al.)

Preparation: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, combine the

appropriate 2-halo-3,4-dimethoxypyridine derivative with a suitable nickel-phosphine catalyst

(e.g., generated in situ from NiCl₂(PPh₃)₂ and a reducing agent like zinc powder) in an

anhydrous aprotic solvent such as DMF.

Reaction: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and

monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

Work-up and Purification: After completion, cool the reaction mixture and quench with an

appropriate aqueous solution (e.g., ammonium hydroxide). Extract the product with an

organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried

over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel to yield the 3,3′,4,4′-

tetramethoxy-2,2′-bipyridyl.

Protocol 2: Demethylation to Form Orelline (General Procedure)

Reaction: Dissolve the 3,3′,4,4′-tetramethoxy-2,2′-bipyridyl in a strong acid, typically

hydrobromic acid.[4]

Heating: Heat the mixture at reflux for several hours. Monitor the reaction for the

disappearance of the starting material.

Isolation: After cooling, the product, 3,3′,4,4′-tetrahydroxy-2,2′-bipyridyl (orelline), may

precipitate. The solid can be collected by filtration, washed, and dried.

Protocol 3: N-Oxidation to Form Orellanine (General Procedure)

Oxidation: Dissolve the synthesized orelline in a suitable solvent (e.g., acetic acid).

Reagent Addition: Add an oxidizing agent, such as hydrogen peroxide, to the solution.[4]

Reaction and Isolation: Stir the reaction at room temperature or with gentle heating. The

product, 3,3′,4,4′-tetrahydroxy-2,2′-bipyridyl-N,N′-dioxide (orellanine), can be isolated by
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crystallization or other purification techniques.

Visualizing the Synthetic Pathway
The following diagram illustrates a generalized synthetic workflow for orellanine.
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Caption: Generalized workflow for the total synthesis of orellanine.
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Mechanism of Toxicity and Research Applications
The toxicity of orellanine is attributed to its ability to inhibit the synthesis of essential

biomolecules like proteins, RNA, and DNA.[1] It is also known to interfere with various enzymes

and the production of ATP.[1] Structurally, it resembles the herbicides diquat and paraquat,

suggesting a mechanism involving the generation of reactive oxygen species through redox

cycling.[2]

Despite its toxicity, the high specificity of orellanine for proximal tubular cells in the kidneys has

led to investigations into its potential as a targeted therapy for metastatic renal cancer, which

originates from these cells.[2][3][5] This has spurred further research into the synthesis of

orellanine derivatives with potentially improved therapeutic indices.

The following diagram illustrates a proposed mechanism of orellanine-induced toxicity.
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Caption: Proposed mechanism of orellanine-induced cellular toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1677459#synthesis-of-orellanine-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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